molecular formula C17H15NOS2 B2969034 N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide CAS No. 895456-77-6

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2969034
CAS No.: 895456-77-6
M. Wt: 313.43
InChI Key: PROITVOTXQSRNH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound and is ubiquitous in biologically and pharmaceutically important compounds .


Synthesis Analysis

While specific synthesis methods for “N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide” are not available, benzo[b]thiophene-based molecules are often synthesized through different transition metals catalyzed reactions .

Scientific Research Applications

Antitumor Activity

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide derivatives have been explored for their antitumor activity. Research demonstrated that similar compounds exhibited considerable anticancer activity against some cancer cell lines. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their potential antitumor activity in vitro against human tumor cell lines, revealing significant anticancer properties in some cases (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibitory and Anticancer Activities

Another aspect of research on similar compounds includes their role as Src kinase inhibitors and their anticancer potential. A study by Fallah-Tafti et al. (2011) focused on thiazolyl N-benzyl-substituted acetamide derivatives, evaluating their inhibitory activities on Src kinase and their impact on cell proliferation in various cancer cell types. This research highlighted the potential of these compounds in cancer therapy (Fallah-Tafti et al., 2011).

Anti-inflammatory Agents

The anti-inflammatory properties of benzothiophene derivatives, including those structurally similar to this compound, have been investigated. Radwan, Shehab, and El-Shenawy (2009) synthesized C5-substituted benzo[b]thiophenes and found them to possess potent anti-inflammatory activity, which may open avenues for new anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c1-12-2-5-15(6-3-12)21-11-17(19)18-14-4-7-16-13(10-14)8-9-20-16/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROITVOTXQSRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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